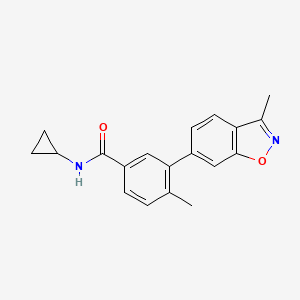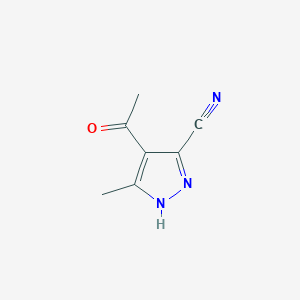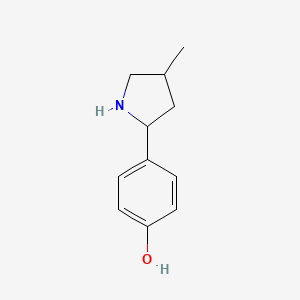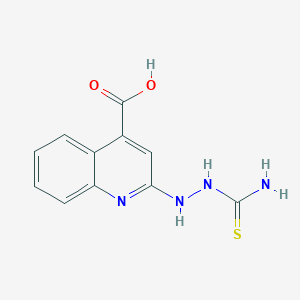
Benzamide, N-cyclopropyl-4-methyl-3-(3-methyl-1,2-benzisoxazol-6-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-4-methyl-3-(3-methylbenzo[d]isoxazol-6-yl)benzamide is a complex organic compound with the molecular formula C19H18N2O2 This compound is part of the benzamide family and features a cyclopropyl group, a methyl group, and a benzo[d]isoxazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-methyl-3-(3-methylbenzo[d]isoxazol-6-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzo[d]isoxazole core, which can be synthesized through a (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . The cyclopropyl and methyl groups are then introduced through subsequent reactions, often involving protection and deprotection steps to ensure the correct functional groups are in place .
Industrial Production Methods
While specific industrial production methods for N-cyclopropyl-4-methyl-3-(3-methylbenzo[d]isoxazol-6-yl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly practices.
化学反応の分析
Types of Reactions
N-cyclopropyl-4-methyl-3-(3-methylbenzo[d]isoxazol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d]isoxazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
N-cyclopropyl-4-methyl-3-(3-methylbenzo[d]isoxazol-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-cyclopropyl-4-methyl-3-(3-methylbenzo[d]isoxazol-6-yl)benzamide involves its interaction with specific molecular targets. The benzo[d]isoxazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol: Known for its anticonvulsant activity.
3-methylbenzo[d]isoxazole: A simpler analog with fewer functional groups.
Uniqueness
N-cyclopropyl-4-methyl-3-(3-methylbenzo[d]isoxazol-6-yl)benzamide is unique due to its combination of a cyclopropyl group, a methyl group, and a benzo[d]isoxazole moiety. This unique structure allows it to interact with a broader range of molecular targets, potentially leading to diverse biological activities.
特性
CAS番号 |
651780-60-8 |
|---|---|
分子式 |
C19H18N2O2 |
分子量 |
306.4 g/mol |
IUPAC名 |
N-cyclopropyl-4-methyl-3-(3-methyl-1,2-benzoxazol-6-yl)benzamide |
InChI |
InChI=1S/C19H18N2O2/c1-11-3-4-14(19(22)20-15-6-7-15)9-17(11)13-5-8-16-12(2)21-23-18(16)10-13/h3-5,8-10,15H,6-7H2,1-2H3,(H,20,22) |
InChIキー |
WSIBXVRGVIDHRP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=CC4=C(C=C3)C(=NO4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Quinolinamine, 5-[(4-methylphenyl)azo]-](/img/structure/B12883069.png)


![1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12883084.png)

![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12883092.png)



![4,6-Dihydrothieno[2,3-c]furan](/img/structure/B12883109.png)
![Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy-](/img/structure/B12883114.png)



